molecular formula C26H23Cl2N5O3S B570646 AM6545 CAS No. 1245626-05-4

AM6545

Cat. No.: B570646
CAS No.: 1245626-05-4
M. Wt: 556.5 g/mol
InChI Key: XBHQLFVDGLPBCK-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • AM6545’s chemical reactions involve interactions with cannabinoid receptors.
    • Common reagents and conditions for its synthesis remain proprietary.
    • Major products formed during its synthesis are not explicitly reported.
  • Scientific Research Applications

    Metabolic Syndrome and Obesity

    AM6545 has been investigated for its effects on metabolic syndrome, particularly in animal models. Studies indicate that this compound can ameliorate conditions such as obesity and insulin resistance by:

    • Reducing Food Intake : In rodent models, this compound significantly decreased food consumption and body weight without inducing aversive effects. This was demonstrated through experiments where this compound was administered in varying doses, leading to a sustained reduction in caloric intake and weight gain .
    • Improving Insulin Sensitivity : Research has shown that this compound treatment resulted in lower blood glucose levels during glucose tolerance tests and reduced fasting insulin levels, indicating enhanced insulin sensitivity .
    • Adipokine Regulation : this compound treatment positively influenced adipokine profiles, decreasing pro-inflammatory markers like leptin and TNFα while increasing beneficial adiponectin levels. This suggests a role for this compound in restoring metabolic homeostasis .

    Muscle Protein Synthesis

    Recent studies have highlighted the anabolic properties of this compound in muscle tissue:

    • Stimulation of Protein Synthesis : Chronic administration of this compound has been shown to upregulate the Akt-mTOR signaling pathway, leading to increased muscle protein synthesis in vivo. In experiments involving mice subjected to muscle-wasting conditions (e.g., dexamethasone treatment), this compound treatment resulted in significant protection against muscle loss .
    • Mechanistic Insights : The activation of the Akt-mTOR axis was accompanied by ERK1/2 signaling activation, suggesting that this compound may enhance muscle anabolism through CB1-independent mechanisms .

    Neuropsychiatric Applications

    The potential of this compound extends into neuropsychiatric disorders:

    • Cognitive Enhancement : Preliminary studies suggest that this compound may have pro-cognitive effects mediated through serotonergic mechanisms. This indicates a possible application in treating cognitive deficits associated with various mental health disorders .
    • Anxiety and Stress Response : Given its profile as a peripheral CB1 antagonist, this compound may also contribute to modulating anxiety-related behaviors without the central side effects typically seen with other cannabinoids .

    Table 1: Summary of Key Findings on this compound

    Application AreaKey FindingsReferences
    Metabolic SyndromeReduced food intake; improved insulin sensitivity
    Muscle Protein SynthesisUpregulated Akt-mTOR pathway; increased protein synthesis
    Neuropsychiatric EffectsPotential cognitive enhancement; anxiety modulation

    Case Study 1: Metabolic Improvement in MSG Mice

    A study involving monosodium glutamate (MSG) obese mice demonstrated that this compound administration led to significant reductions in serum triglycerides and improvements in glucose tolerance tests. The results indicated a reversal of metabolic dysregulation associated with obesity .

    Case Study 2: Muscle Anabolism

    In a controlled experiment with dexamethasone-treated mice, chronic administration of this compound resulted in a 22% increase in muscle protein synthesis compared to controls. This study provided critical insights into the therapeutic potential of this compound for muscle-wasting diseases .

    Mechanism of Action

    • AM6545’s mechanism involves antagonizing cannabinoid receptors (CB1 and CB2).
    • It likely affects signaling pathways related to appetite, inflammation, and metabolism.
    • Further research is needed to elucidate specific molecular targets.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
    • Researchers may explore related cannabinoid receptor antagonists for context.

    Biological Activity

    AM6545 is a selective antagonist of the cannabinoid receptor 1 (CB1), which has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and muscle anabolism. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on muscle protein synthesis, metabolic syndrome, and appetite regulation.

    This compound's primary mechanism involves antagonism of the CB1 receptor, which plays a significant role in regulating various physiological processes, including appetite, metabolism, and energy homeostasis. By inhibiting CB1 signaling, this compound influences pathways related to metabolic regulation and muscle anabolism.

    Effects on Muscle Protein Synthesis

    Recent studies have demonstrated that this compound can significantly enhance muscle protein synthesis (MPS). For instance, a study indicated that chronic treatment with this compound resulted in a 22% increase in MPS in the Tibialis Anterior muscle compared to control groups. This effect was associated with the activation of the Akt-mTOR signaling pathway, crucial for muscle growth and repair:

    TreatmentMPS Increase (%)p-value
    This compound+22%0.002
    Dexamethasone (DEX)-6% (control)-

    Furthermore, acute administration of this compound led to a 44% increase in MPS in the same muscle group, highlighting its potential for promoting muscle anabolism even in short-term applications .

    Impact on Metabolic Syndrome

    This compound has shown promising results in counteracting insulin resistance (IR) and metabolic syndrome. In rodent models subjected to high-fructose and high-salt diets, this compound treatment significantly reduced IR indices and improved metabolic parameters:

    ParameterControl GroupMetabolic Syndrome GroupThis compound Treatment
    Insulin LevelsNormalElevatedReduced
    Adiponectin LevelsNormalDecreasedIncreased
    TNFα LevelsNormalElevatedReduced

    In these studies, this compound not only improved insulin sensitivity but also corrected dysregulated adipokine levels, which are critical for maintaining metabolic health .

    Appetite Regulation

    This compound has been found to suppress food intake without affecting food handling behaviors. In experiments conducted with various diet types, this compound significantly reduced both the amount of food consumed and the feeding rate across different dietary conditions:

    Diet TypeFood Intake Reduction (%)
    High-FatSignificant
    High-CarbohydrateSignificant
    Standard ChowModerate

    These findings suggest that this compound may be beneficial for weight management by reducing appetite through its action on CB1 receptors .

    Case Studies and Research Findings

    Several key studies illustrate the efficacy of this compound across different biological contexts:

    • Muscle Anabolism Study : Chronic administration of this compound increased MPS and activated the Akt-mTOR pathway in mice. This study provided insights into how CB1 antagonism can promote muscle growth even under conditions that typically lead to muscle wasting (e.g., dexamethasone treatment) .
    • Metabolic Syndrome Model : In a high-fructose diet model, this compound administration led to significant improvements in body weight management and metabolic parameters, including reductions in serum cholesterol and triglycerides. The study highlighted the compound's ability to restore normal adipokine levels, suggesting a multifaceted approach to treating metabolic disorders .
    • Appetite Suppression : A study demonstrated that this compound effectively reduced food intake across various diet types without causing adverse effects on feeding behavior. This suggests a potential application for obesity management through appetite regulation .

    Q & A

    Basic Research Questions

    Q. What experimental models are optimal for assessing AM6545’s peripheral CB1 receptor antagonism?

    • Methodology : Use colonic propulsion assays (e.g., measuring bead expulsion time in rodents after this compound administration) to confirm functional blockade of peripheral CB1 receptors. Pair this with brain penetration assays to verify limited central nervous system (CNS) exposure, using HPLC to quantify drug levels in plasma vs. brain tissue .
    • Key Data : this compound shows 1.7 nM Ki for CB1 vs. 523 nM for CB2, confirming selectivity. Brain-to-plasma ratios remain <0.1 in rodents, supporting peripheral restriction .

    Q. How does this compound suppress food intake without inducing malaise?

    • Methodology : Employ conditioned taste avoidance tests and gaping behavior assays to differentiate appetite suppression from nausea. Compare this compound to centrally-penetrant CB1 antagonists (e.g., AM251) in operant feeding paradigms .
    • Key Findings : this compound reduces food intake by 30–50% in high-fat/high-carbohydrate diet models without triggering conditioned aversion, unlike rimonabant .

    Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound on feeding behavior?

    • Methodology : Use repeated-measures ANOVA with post-hoc tests (e.g., Tukey’s) to compare food intake at 1, 3, and 5 hours post-administration. Normalize data to baseline intake (e.g., % of vehicle control) to account for diet-specific variability .
    • Example : this compound (10 mg/kg) reduces intake by 40% at 1 hour (p<0.001) and 35% at 5 hours (p<0.01) in rats, with no effect at 3 hours .

    Advanced Research Questions

    Q. How do this compound’s effects on food intake vary with dietary composition, and what mechanisms underlie this variability?

    • Methodology : Conduct diet-switching experiments in rodents (standard chow vs. high-fat/high-carbohydrate diets) with continuous metabolic monitoring. Pair with RNA-seq of vagal neurons to identify gut-brain signaling pathways modulated by this compound .
    • Contradictions : this compound suppresses high-fat/high-carb intake at 4–16 mg/kg (p<0.01) but only reduces standard chow intake at 16 mg/kg (p<0.05), suggesting diet-dependent efficacy mediated by peripheral endocannabinoid tone .

    Q. What molecular pathways link this compound to improved insulin sensitivity and renal protection in metabolic syndrome models?

    • Methodology : Use transcriptomic profiling (e.g., RNA-seq) in adipose/liver tissue to identify this compound-induced changes in PPARγ, UCP1, and TGFβ1 pathways. Validate via ELISA for inflammatory markers (e.g., TNF-α, albuminuria) in diabetic nephropathy models .
    • Key Findings : this compound normalizes creatinine clearance (p<0.05), reduces renal collagen by 60%, and reverses PPARγ upregulation in obese rodents .

    Q. How can researchers reconcile this compound’s cognitive-enhancing effects with its metabolic actions?

    • Methodology : Perform sub-chronic dosing studies (7–14 days) in rodents, combining novel object recognition (NORT) and fear conditioning tests with metabolic phenotyping (e.g., glucose tolerance tests). Use β-adrenergic blockers (e.g., sotalol) to dissect peripheral vs. central mechanisms .
    • Data : this compound enhances memory retention in NORT (p<0.002) without altering body weight, suggesting independent pathways for cognitive and metabolic effects .

    Q. Methodological Considerations

    Q. What controls are essential when designing studies to assess this compound’s peripheral specificity?

    • Include CB1/CB2 receptor knockout models to confirm target engagement. Use LC-MS/MS to validate drug distribution in plasma, brain, and peripheral tissues .
    • Example: this compound suppresses feeding in CB1-KO mice (p<0.01) but not in CB1/CB2 double-KO models, implicating non-CB1 pathways in secondary effects .

    Q. How should researchers address discrepancies in this compound’s efficacy across obesity models?

    • Stratify results by diet type (e.g., high-fructose vs. high-fat) and disease duration. Use multivariate regression to adjust for confounding factors like baseline insulin resistance .
    • Note: this compound reduces weight gain in diet-induced obese mice but not in genetically obese (e.g., ob/ob) models, highlighting context-dependent mechanisms .

    Properties

    IUPAC Name

    5-[4-(4-cyanobut-1-ynyl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-4-methylpyrazole-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XBHQLFVDGLPBCK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H23Cl2N5O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70677329
    Record name AM-6545
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70677329
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    556.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1245626-05-4
    Record name 5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1245626-05-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name AM-6545
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70677329
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1245626-05-4
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods

    Procedure details

    To a stirred solution of amide obtained from step E (2 g, 3.3 mmol) in pyrrolidine (40 ml), under an argon atmosphere, tetrakis(triphenylphosphine)palladium(0) (0.4 g, 0.3 mmol) was added. The reaction mixture was stirred for 5 min at room temperature, and subsequently 4-cyano-1-butyne (0.78 g, 9.9 mmol) in pyrrolidine (1.5 ml) was added over 5 minutes. The resulting mixture was heated at 80-85° C. for 10 h. The reaction was hydrolyzed with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic extract was dried over MgSO4 and the solvent was removed in vacuo. Purification by flash column chromatography on silica gel (eluant ethylacetate) gave compound 15 as a white solid (0.8 g, 43.7%)
    Name
    amide
    Quantity
    2 g
    Type
    reactant
    Reaction Step One
    Quantity
    40 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0.4 g
    Type
    catalyst
    Reaction Step One
    Quantity
    0.78 g
    Type
    reactant
    Reaction Step Two
    Quantity
    1.5 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Yield
    43.7%

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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